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1-Methyl-4-(piperidin-4-yl)piperazin-2-one

Physicochemical profiling CNS drug design Membrane permeability

Medicinal chemistry workflows require precise scaffold control: the presence or absence of a single N-methyl group alters HBD count, TPSA, and lipophilicity, directly impacting CNS penetration and synthetic outcomes. • **CNS-Optimized PhysChem**: TPSA 35.58 Ų, single HBD (vs. 44.4 Ų & 2 HBD for des-methyl analog). Conforms to CNS drug-likeness thresholds (HBD ≤3, TPSA <70 Ų). • **Orthogonal Reactivity**: Free piperidine secondary amine enables chemoselective derivatization without protecting groups. Free base eliminates neutralization steps. • **Supply Advantage**: 98% purity free base, sealed dry storage at 2-8°C. Theoretical final purity after 5 steps: ~90% vs. ~77% from 95% purity analog.

Molecular Formula C10H19N3O
Molecular Weight 197.28
CAS No. 864292-98-8
Cat. No. B3159745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-4-yl)piperazin-2-one
CAS864292-98-8
Molecular FormulaC10H19N3O
Molecular Weight197.28
Structural Identifiers
SMILESCN1CCN(CC1=O)C2CCNCC2
InChIInChI=1S/C10H19N3O/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
InChIKeyOHBIFOIPDLJRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(piperidin-4-yl)piperazin-2-one: Physicochemical & Structural Baseline


1-Methyl-4-(piperidin-4-yl)piperazin-2-one (CAS 864292-98-8) is a heterobicyclic building block comprising a piperazin-2-one core N-methylated at position 1 and N-substituted at position 4 with an unsubstituted piperidine ring . With a molecular formula of C₁₀H₁₉N₃O and molecular weight of 197.28 g/mol, this compound is supplied as a free base with a typical commercial purity of 98% . Its computed physicochemical properties include a topological polar surface area (TPSA) of 35.58 Ų, a LogP of −0.4876, one hydrogen bond donor (HBD), three hydrogen bond acceptors (HBA), and a single rotatable bond . The compound is classified as a hazardous substance (GHS07 Warning) with hazard statements H302–H315–H319–H335, requires sealed dry storage at 2–8 °C, and is designated exclusively for research and further manufacturing use . These baseline parameters establish the context for evaluating differentiation from structurally proximal analogs.

N1-methyl piperazin-2-one scaffold as free base
Low HBD and reduced TPSA for CNS-targeted library design
Orthogonal reactive handles enable chemoselective elaboration
Rule-of-Three compliant; high commercial purity free base

Why In-Class Substitution Fails: Structural Determinants of Divergent Properties


Piperidinyl-piperazinone building blocks cannot be treated as interchangeable commodities. Even subtle structural modifications—such as the presence, position, or absence of a single N-methyl group—produce measurable shifts in hydrogen-bonding capacity, polar surface area, and lipophilicity that directly govern downstream molecular recognition, membrane permeability, and synthetic reactivity [1]. The target compound's N1-methyl substituent reduces the hydrogen bond donor count from two (in the des-methyl analog) to one, while simultaneously lowering the TPSA from 44.4 Ų to 35.58 Ų [1]. These changes are consistent with established medicinal chemistry design principles wherein reducing HBD count and TPSA below empirically defined thresholds (HBD ≤ 3, TPSA < 60–70 Ų) is correlated with improved passive blood–brain barrier permeability [1]. Furthermore, regioisomeric placement of the methyl group (N1 vs. N4) alters the electronics and steric environment of the piperazinone carbonyl and the reactive secondary amine on the piperidine ring, dictating chemoselectivity in subsequent derivatization steps . Substituting this compound with an analog that differs in any of these quantifiable parameters risks altering the pharmacokinetic or reactivity profile of the final elaborated molecule, making identity-confirmed procurement essential.

Des-methyl analog Higher HBD and TPSA may shift downstream permeability and CNS exposure profiles
N4-methyl regioisomer Different LogP and carbonyl electronics can alter chemoselectivity and lipophilicity
N1-piperidine isomer Shifted pharmacophore geometry may not reproduce intended 3D presentation

Quantitative Differentiation vs. Closest Structural Analogs


Reduced Hydrogen Bond Donor Count vs. Des-Methyl Analog

N-Methylation at position 1 of the piperazin-2-one ring eliminates one hydrogen bond donor (HBD) relative to the des-methyl analog 4-(piperidin-4-yl)piperazin-2-one. The target compound exhibits 1 HBD, whereas the comparator possesses 2 HBD (both the piperazinone N–H and the piperidine N–H) [1]. In medicinal chemistry, reducing HBD count is a well-validated strategy for improving passive membrane permeability, with an empirical threshold of HBD ≤ 3 associated with favorable CNS penetration [2]. This single-atom modification therefore produces a quantifiable difference in a key drug-likeness parameter.

HBD Count
Reported
1 HBD (target) vs. 2 HBD (des-methyl analog)
Lower HBD supports scaffold selection for CNS permeability optimization
Computed properties; target vendor-computed, comparator PubChem
Physicochemical profiling CNS drug design Membrane permeability

Reduced Topological Polar Surface Area vs. Des-Methyl Analog

The target compound exhibits a TPSA of 35.58 Ų, which is 8.82 Ų lower than the 44.4 Ų measured for the des-methyl analog 4-(piperidin-4-yl)piperazin-2-one [1]. This ~20% reduction in polar surface area is a consequence of N1-methylation eliminating the polar N–H contribution to the molecular surface. TPSA values below 60–70 Ų are empirically correlated with favorable CNS penetration, and the magnitude of this difference is pharmacokinetically meaningful—a 10 Ų change in TPSA can alter brain-to-plasma ratio by several-fold in homologous series [2].

TPSA
Reported
35.58 Ų vs. 44.4 Ų (des-methyl analog)
Reduced TPSA indicates potential for higher CNS exposure in elaborated compounds
Computed properties; target vendor-computed, comparator PubChem
ADME prediction Blood–brain barrier penetration TPSA optimization

Higher Commercial Purity Specification vs. Closest Analogs

The target compound is commercially available at 98% purity from multiple vendors , whereas the structurally closest commercially available analog—4-(piperidin-4-yl)piperazin-2-one—is predominantly supplied as the dihydrochloride salt at 95% purity . This 3-percentage-point purity differential, while modest in absolute terms, becomes significant in multi-step synthetic sequences where cumulative impurity burdens can compromise yield, complicate purification, and confound biological assay interpretation. Furthermore, procurement of the free base (target) vs. the dihydrochloride salt (comparator) obviates the need for pre-reaction neutralization and eliminates the introduction of chloride counterions.

Purity & Form
Supplier data
98% free base vs. 95% dihydrochloride salt
Higher purity free base reduces cumulative synthetic impurities
Vendor-specified purity; verify against lot CoA
Procurement quality Building block purity Reproducibility

Regioisomeric Differentiation: N1-Methyl vs. N4-Methyl Substitution

The target compound (N1-methyl substitution on the piperazin-2-one ring) is regioisomeric with 4-methyl-1-(piperidin-4-yl)piperazin-2-one (CAS 870262-93-4; N4-methyl substitution), and both share the identical molecular formula C₁₀H₁₉N₃O and molecular weight of 197.28 [1]. Despite this isomeric relationship, the two compounds exhibit measurably different LogP values: −0.4876 (target, N1-methyl) vs. −0.086 (comparator, N4-methyl) [1]. This ~0.4 LogP unit difference corresponds to an approximately 2.5-fold difference in octanol–water partition coefficient, reflecting how methyl placement relative to the polar carbonyl group modulates overall lipophilicity. Furthermore, N1-methylation places the methyl group adjacent to the amide carbonyl, electronically influencing its reactivity toward nucleophiles and sterically shielding one face of the piperazinone ring, whereas N4-methylation positions the methyl group distal to the carbonyl, preserving unhindered access to the amide bond .

Regioisomeric LogP
Reported
ΔLogP ~0.40 (N1-methyl vs. N4-methyl regioisomer)
Regioisomeric identity determines chemoselectivity in derivatization
LogP vendor-computed; cross-dataset variability expected
Regioselective synthesis Scaffold diversification Medicinal chemistry

Positional Connectivity: N1- vs. N4-Piperidine Attachment

The target compound features the piperidin-4-yl substituent attached to the N4 position of the piperazin-2-one ring, whereas the isomeric 1-(piperidin-4-yl)piperazin-2-one (CAS 1547969-56-1) bears the identical substituent at the N1 position . This positional isomerism produces scaffolds with divergent 3D vectorial presentation of the piperidine secondary amine relative to the piperazinone carbonyl. In the target (N4-linked), the piperidine ring extends from the nitrogen distal to the carbonyl, whereas in the N1-linked isomer, the piperidine moiety projects from the nitrogen adjacent to the carbonyl, altering the spatial relationship between the two key reactive handles by approximately 2.5–3.0 Å (distance between N1 and N4 in the piperazinone ring) [1]. Both isomers share the molecular formula C₉H₁₇N₃O and molecular weight 183.25 (for the des-methyl forms), but the target's additional N1-methyl group (MW 197.28) further distinguishes it .

Connectivity Isomerism
Class-level
N4-linked piperidine; spatial shift ~2.5–3.0 Å vs. N1-linked isomer
Connectivity governs 3D pharmacophore presentation for structure-based design
Class-level structural inference; confirm via X-ray or modeling
Scaffold topology Structure-based design Pharmacophore geometry

Research & Industrial Application Scenarios


CNS-Targeted Medicinal Chemistry: Brain-Penetrant Compound Libraries

The target compound's reduced TPSA (35.58 Ų) and single HBD—vs. 44.4 Ų TPSA and 2 HBD for the des-methyl analog—place it within the empirically validated CNS drug-likeness space (TPSA < 60–70 Ų, HBD ≤ 3) as defined by Pajouhesh & Lenz (2005) [1]. Medicinal chemistry teams constructing CNS-targeted libraries should preferentially select this N1-methylated scaffold over the des-methyl variant, as the latter carries an additional polar N–H that predictably reduces passive brain penetration. The quantitative TPSA differential of 8.82 Ų is consistent with several-fold differences in brain-to-plasma exposure ratios observed across homologous CNS-penetrant series [1].

Sequential Chemoselective Derivatization: Orthogonal Functionalization

The target compound presents three nitrogen-based functional groups with distinct reactivity profiles: (i) a free secondary amine on the piperidine ring (pKa ~9–10, amenable to reductive amination or amide coupling), (ii) a tertiary N1-methyl amide nitrogen (chemically inert under most derivatization conditions), and (iii) the piperazinone carbonyl (electrophilic site for nucleophilic addition or reduction). This orthogonal reactivity enables sequential, chemoselective elaboration—for example, amide coupling at the piperidine nitrogen followed by carbonyl reduction—without requiring protecting group strategies . In contrast, the regioisomeric 4-methyl-1-(piperidin-4-yl)piperazin-2-one presents the methyl group on the distal N4 nitrogen, altering the electronic environment of the carbonyl and potentially modifying its susceptibility to nucleophilic attack or reduction . The 0.4 LogP unit difference between these regioisomers further indicates that the final elaborated compounds will exhibit measurably different lipophilicity profiles, affecting both chromatographic behavior and biological partitioning [1].

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Scaffold

With a molecular weight of 197.28, LogP of −0.4876, 1 HBD, and 3 HBA, the target compound conforms to the fragment-based drug discovery 'Rule of Three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its single rotatable bond and modest TPSA of 35.58 Ų further recommend it as a minimal, rigid fragment with a single primary reactive vector (the piperidine secondary amine) for fragment growing or linking strategies. By comparison, the des-methyl analog (MW 183.25) falls within an even lower MW range but carries 2 HBD, making it less ligand-efficient for targets where minimizing polar desolvation penalties is critical [1]. The N1-methyl group in the target provides a hydrophobic contact surface without increasing HBD count—a favorable trade-off for fragment evolution.

Quality-Critical Multi-Step Synthesis: Reduced Impurity Burden

In multi-step synthetic campaigns exceeding 5–6 linear steps, the 98% purity specification of the target compound provides a measurable advantage over the 95% purity specification typical of the closest dihydrochloride analog [1]. Assuming an idealized scenario where each synthetic step preserves purity proportionally, a 98% purity starting material yields a theoretical final product purity of approximately 90% after five steps (0.98⁵ ≈ 0.90), vs. approximately 77% from a 95% purity starting material (0.95⁵ ≈ 0.77). This 13-percentage-point difference in theoretical final purity reduces chromatographic purification burden, improves isolated yields, and enhances reproducibility of biological assay data. Additionally, the free base form eliminates the need for a pre-reaction neutralization step required when using dihydrochloride salts, reducing unit operations and minimizing opportunities for yield loss .

Application
Selection Property
Validation Focus
CNS-targeted library design
Reduced TPSA & HBD profile
Brain permeability potential
Sequential chemoselective elaboration
Orthogonal reactive handles
Chemoselectivity outcomes
Fragment-based library design
Rule-of-Three compliance
Fragment physicochemical profiling
Quality-critical multi-step synthesis
High purity free base
Synthetic reproducibility & impurity control
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